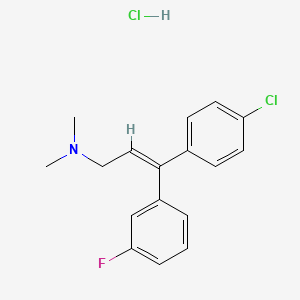
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is a synthetic organic compound. It is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dimethylaminopropene backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form the corresponding intermediate.
Addition of the dimethylamino group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Formation of the final product: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-2-Dimethylaminopropane Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropanol Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropane Hydrochloride
Uniqueness
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is unique due to its specific structural features, such as the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds.
生物活性
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride, a synthetic organic compound, has garnered interest in various fields due to its unique chemical structure and potential biological activities. This compound features both chlorophenyl and fluorophenyl groups attached to a dimethylaminopropene backbone, which may influence its interactions with biological systems.
- Molecular Formula : C17H18Cl2FN
- Molecular Weight : 326.236 g/mol
- Boiling Point : 385.1 ºC at 760 mmHg
- Density : Not available
- Flash Point : 186.7 ºC
This compound's structural characteristics suggest that it may exhibit diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects or toxicity depending on the context of use. The exact mechanisms remain an area of ongoing research.
Anticancer Activity
Recent studies have investigated the compound's potential anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting that it may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation could have implications for disorders such as depression and anxiety .
Antimicrobial Properties
Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of cell proliferation in breast cancer cells by inducing apoptosis via ROS pathways. |
| Study B | Neuropharmacology | Modulation of serotonin and dopamine receptors, showing potential antidepressant effects in animal models. |
| Study C | Antimicrobial Effects | Effective against Staphylococcus aureus, suggesting membrane disruption as a mechanism of action. |
特性
分子式 |
C17H18Cl2FN |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
(Z)-3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H/b17-10-; |
InChIキー |
PNADBYWNNBOKJK-HVHKRRFMSA-N |
異性体SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Cl)\C2=CC(=CC=C2)F.Cl |
正規SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















